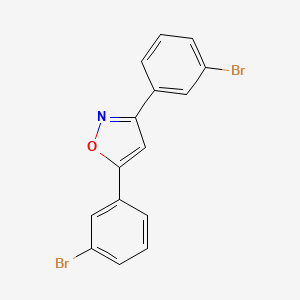

3,5-Bis(3-bromophenyl)isoxazole

Beschreibung

Significance of Isoxazole (B147169) Heterocycle in Contemporary Organic Synthesis and Materials Science

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in modern chemistry. rsc.orgresearchgate.netcore.ac.uk Its unique electronic and structural properties make it a versatile building block in organic synthesis, often serving as a stable intermediate that can be readily transformed into other functional groups. researchgate.netmersin.edu.tr The weak N-O bond within the isoxazole ring allows for facile ring-cleavage reactions, providing access to valuable synthons like β-amino enones and 1,3-dicarbonyl compounds. mersin.edu.tr In materials science, the electron-rich nature of the isoxazole ring has been exploited in the development of various functional materials, including liquid crystals and fluorescent sensors. organic-chemistry.org Furthermore, the isoxazole moiety is a cornerstone in medicinal chemistry, found in numerous approved drugs and bioactive molecules exhibiting a wide spectrum of pharmacological activities such as anticancer, anti-inflammatory, and antimicrobial properties. rsc.orgresearchgate.netresearchgate.net

Strategic Importance of Halogenated Aromatic Moieties in Molecular Engineering

The incorporation of halogen atoms, particularly bromine, onto aromatic rings is a powerful strategy in molecular engineering and drug design. Halogenation can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and membrane permeability. lookchem.com The introduction of bromine atoms provides specific sites for further chemical modification through cross-coupling reactions, enabling the construction of more complex molecular architectures. researchgate.net This feature is invaluable for creating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery. researchgate.net Halogenated aromatic compounds are also widely used as intermediates in the synthesis of agrochemicals, dyes, and polymers. nih.gov

Overview of 3,5-Bis(3-bromophenyl)isoxazole as a Pivotal Synthetic Intermediate and Functional Scaffold

This compound emerges as a molecule of significant interest by combining the reactive and functional isoxazole core with two 3-bromophenyl substituents. This symmetrical diarylisoxazole is a pivotal synthetic intermediate. The two bromine atoms serve as handles for subsequent functionalization, allowing for the regioselective introduction of new substituents through reactions like Suzuki or Sonogashira coupling. This capability makes it a valuable precursor for the synthesis of complex, multi-component molecular systems. The rigid, planar isoxazole linker between the two phenyl rings provides a defined spatial arrangement, making this compound an attractive scaffold for the design of new materials with specific electronic or photophysical properties and for the development of novel therapeutic agents.

Eigenschaften

Molekularformel |

C15H9Br2NO |

|---|---|

Molekulargewicht |

379.05 g/mol |

IUPAC-Name |

3,5-bis(3-bromophenyl)-1,2-oxazole |

InChI |

InChI=1S/C15H9Br2NO/c16-12-5-1-3-10(7-12)14-9-15(19-18-14)11-4-2-6-13(17)8-11/h1-9H |

InChI-Schlüssel |

IZWBKOFDRORBSA-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC(=C1)Br)C2=CC(=NO2)C3=CC(=CC=C3)Br |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 3,5 Bis 3 Bromophenyl Isoxazole

Classic Cycloaddition and Cyclocondensation Approaches to Isoxazole (B147169) Ring Formation

The formation of the 3,5-disubstituted isoxazole core is a well-documented area of organic synthesis. Two principal strategies dominate the landscape: the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the condensation of β-diketones with hydroxylamine (B1172632).

1,3-Dipolar Cycloaddition of Nitrile Oxides with Alkyne Precursors

The [3+2] cycloaddition reaction between a nitrile oxide and an alkyne is a powerful and highly convergent method for constructing the 3,5-disubstituted isoxazole ring. core.ac.ukyoutube.com This reaction is known for its high regioselectivity, typically yielding a single isoxazole isomer. In the context of synthesizing 3,5-Bis(3-bromophenyl)isoxazole, this pathway involves the reaction of 3-bromobenzonitrile (B1265711) oxide with 1-ethynyl-3-bromobenzene.

The nitrile oxide dipole is generally not isolated but is generated in situ from a stable precursor, most commonly an aldoxime. core.ac.uk For this specific synthesis, 3-bromobenzaldehyde (B42254) oxime is oxidized using a variety of reagents, such as N-chlorosuccinimide (NCS) or household bleach (sodium hypochlorite), to form the corresponding hydroximoyl chloride, which is then dehydrochlorinated with a base to yield the reactive 3-bromobenzonitrile oxide. core.ac.uk This dipole immediately undergoes cycloaddition with the alkyne present in the reaction mixture.

Nitrile Oxide Formation: 3-Bromobenzaldehyde oxime is converted to 3-bromobenzonitrile oxide.

Cycloaddition: The in situ generated 3-bromobenzonitrile oxide reacts with 1-ethynyl-3-bromobenzene to form the this compound ring.

Condensation Reactions Involving β-Diketones and Hydroxylamine Derivatives

An alternative and historically significant route to 3,5-disubstituted isoxazoles is the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine or its salts (e.g., hydroxylamine hydrochloride). wpmucdn.com This method involves the reaction of 1,3-bis(3-bromophenyl)propane-1,3-dione (B2698832) with hydroxylamine.

The reaction proceeds through the initial formation of a monoxime intermediate at one of the carbonyl groups of the β-diketone. ncert.nic.in This is followed by an intramolecular cyclization with the loss of a water molecule to form the stable aromatic isoxazole ring. The reaction is typically carried out in a suitable solvent like ethanol (B145695) or pyridine, often with heating. wpmucdn.comncert.nic.in The use of a base may be required to free the hydroxylamine from its salt. This method is straightforward but requires the prior synthesis of the symmetrical β-diketone precursor.

Targeted Incorporation of 3-Bromophenyl Subunits

The successful synthesis of this compound is critically dependent on the availability of the appropriately functionalized precursors that contain the 3-bromophenyl moiety.

Synthesis and Functionalization of Halogenated Phenyl Precursors

The key precursors for the synthetic routes described above are themselves products of targeted synthesis.

1,3-Bis(3-bromophenyl)propane-1,3-dione: This β-diketone is the required starting material for the condensation pathway. Its synthesis is typically achieved via a Claisen condensation. The reaction would involve treating ethyl 3-bromobenzoate with 3'-bromoacetophenone (B146053) in the presence of a strong base like sodium amide or sodium hydride. A general procedure for a similar, unsubstituted compound involves using sodium amide in tetrahydrofuran (B95107) (THF). prepchem.com

3-Bromobenzaldehyde oxime: This precursor for the nitrile oxide is readily prepared from 3-bromobenzaldehyde. The aldehyde is reacted with hydroxylamine hydrochloride in the presence of a base such as triethylamine (B128534) or sodium hydroxide (B78521) in a solvent like ethanol. The reaction is generally high-yielding.

1-Ethynyl-3-bromobenzene: The alkyne component for the cycloaddition reaction can be synthesized from 1,3-dibromobenzene (B47543) through a Sonogashira coupling reaction with a protected acetylene (B1199291) equivalent, followed by deprotection.

The synthesis of the parent aldehyde, 3-bromobenzaldehyde, can be accomplished by the formylation of 1,3-dibromobenzene using n-butyllithium and N,N-dimethylformamide (DMF).

Table 1: Example Reaction Conditions for Precursor Synthesis

| Precursor | Starting Materials | Reagents & Conditions | Yield | Reference |

| 3-Bromobenzaldehyde | 1,3-Dibromobenzene, N,N-Dimethylformamide | n-BuLi, n-BuMgCl, Toluene, 0 °C | 78% | |

| 4-Bromo-3-methylbenzaldehyde oxime | 4-Bromo-3-methylbenzaldehyde, Hydroxylamine hydrochloride | Et3N, Ethanol, Reflux | 96% | |

| 3-Bromobenzonitrile | 3-Bromobenzaldehyde, Ammonium acetate (B1210297) | Trimethylphenylammonium tribromide, Acetonitrile, 20 °C | 89% | chemicalbook.com |

Regioselective Direct Bromination Strategies (If Applicable)

The synthesis of this compound via direct bromination of a parent compound, such as 3,5-diphenylisoxazole, is not a preferred or practical strategy. Electrophilic aromatic substitution on the phenyl rings would likely lead to a mixture of ortho- and para-substituted products relative to the isoxazole linkage, rather than the desired meta-substitution. Furthermore, controlling the reaction to achieve symmetrical dibromination without polybromination would be exceptionally challenging. Literature also indicates that the isoxazole ring itself can undergo bromination, typically at the C4 position, further complicating the reaction outcome. Therefore, building the molecule from pre-brominated precursors ensures complete control over the regiochemistry.

Catalytic Advancements in Compound Synthesis

Modern synthetic chemistry has introduced several catalytic and enhanced methodologies that can be applied to the synthesis of this compound to improve efficiency, yield, and environmental friendliness.

Copper-Catalyzed Reactions: The 1,3-dipolar cycloaddition can be significantly accelerated using copper catalysts. Copper(I) salts, in particular, are known to catalyze the reaction of terminal alkynes with in situ generated nitrile oxides, often allowing the reaction to proceed under milder conditions. nih.gov Mechanochemical methods using a Cu/Al₂O₃ nanocomposite catalyst have also been developed for the solvent-free synthesis of 3,5-isoxazoles. nih.gov

Use of Green Solvents: Deep Eutectic Solvents (DES), such as a mixture of choline (B1196258) chloride and urea, have been successfully employed as recyclable and environmentally benign media for the synthesis of 3,5-disubstituted isoxazoles. core.ac.uk These solvents can facilitate the one-pot, three-step reaction from an aldehyde and an alkyne.

Palladium-Catalyzed Cross-Coupling: While not used for the final isoxazole formation, palladium-catalyzed reactions like the Suzuki and Sonogashira couplings are indispensable for the synthesis of the key phenyl precursors. For instance, the synthesis of 1-ethynyl-3-bromobenzene from 1,3-dibromobenzene would rely on a Pd-catalyzed Sonogashira coupling.

Table 2: General Methodologies for 3,5-Disubstituted Isoxazole Synthesis

| Method | Reactants | Reagents & Conditions | Key Features | Reference |

| 1,3-Dipolar Cycloaddition (One-Pot) | Aldehyde, Alkyne | 1. Hydroxylamine, NaOH2. N-Chlorosuccinimide (NCS)3. AlkyneSolvent: Choline Chloride:Urea (DES) | Metal-free, recyclable solvent system. | core.ac.uk |

| Mechanochemical Cycloaddition | Terminal Alkyne, Hydroxyimidoyl Chloride | Cu/Al₂O₃ catalyst, Ball-milling | Solvent-free, scalable, recyclable catalyst. | nih.gov |

| Condensation | β-Diketone, Hydroxylamine Hydrochloride | Heteropolyanion catalyst (e.g., Preyssler's catalyst) | Green and reusable catalyst. | wpmucdn.com |

Transition Metal-Catalyzed Routes for Precursor Coupling

Transition metal catalysis plays a important role in the synthesis of isoxazoles, often enhancing reaction rates, yields, and regioselectivity. While direct transition metal-catalyzed coupling for the final isoxazole ring formation is one approach, these catalysts are also instrumental in the synthesis of the necessary precursors.

One of the most common routes to 3,5-diarylisoxazoles involves the cyclization of a 1,3-diaryl-2,3-dibromopropan-1-one, which is a derivative of a chalcone (B49325). The synthesis of the chalcone precursor, 1,3-bis(3-bromophenyl)prop-2-en-1-one, can be achieved via a Claisen-Schmidt condensation of 3-bromoacetophenone and 3-bromobenzaldehyde. Although this initial condensation is typically base-catalyzed, subsequent steps can benefit from transition metal catalysis.

A well-established method involves the bromination of the chalcone to yield the dibromo intermediate. This intermediate is then reacted with hydroxylamine hydrochloride to form the isoxazole ring. While this cyclization can proceed under basic conditions without a metal catalyst, certain transition metals can facilitate the process. For instance, copper catalysts have been shown to improve the efficiency and regioselectivity of cycloaddition reactions leading to isoxazoles. beilstein-journals.org Ruthenium(II) catalysts have also been employed to achieve high yields and regioselectivity for 3,5-disubstituted isoxazoles at room temperature. beilstein-journals.org

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, are invaluable for the synthesis of more complex or substituted aryl precursors that can then be converted into the target isoxazole. For instance, a bromo-substituted benzaldehyde (B42025) or acetophenone (B1666503) could be further functionalized prior to the chalcone formation and subsequent cyclization. A study on the palladium-catalyzed C-H arylation of isoxazoles at the C5 position highlights the utility of transition metals in the post-functionalization of the isoxazole ring, which can be an alternative strategy to installing the desired substituents. mdpi.com

Emerging Metal-Free Methodologies for Isoxazole Annulation

In recent years, there has been a significant shift towards the development of metal-free synthetic methodologies, driven by the need for more sustainable and cost-effective chemical processes. researchgate.net For the synthesis of this compound, several effective metal-free routes are available.

The most prominent metal-free method is the cyclization of a chalcone with hydroxylamine. researchgate.net This reaction is typically carried out by treating the corresponding chalcone, 1,3-bis(3-bromophenyl)prop-2-en-1-one, or its dibrominated derivative, with hydroxylamine hydrochloride in the presence of a base. odinity.com This approach is attractive due to the ready availability of the starting materials and the straightforward reaction conditions. mersin.edu.tr

Another powerful metal-free strategy is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. nih.govyoutube.com In the context of synthesizing this compound, this would involve the reaction of 3-bromobenzonitrile oxide with 1-bromo-3-ethynylbenzene. The nitrile oxide is typically generated in situ from the corresponding aldoxime (3-bromobenzaldehyde oxime) using an oxidizing agent, or from a hydroximoyl halide. nih.gov This method offers high regioselectivity, leading specifically to the 3,5-disubstituted isoxazole isomer. nih.gov The reaction can be performed under mild conditions and often provides good to excellent yields. researchgate.net

Recent advancements in metal-free isoxazole synthesis include the use of deep eutectic solvents (DES) as a green and recyclable reaction medium. core.ac.uk These solvents can facilitate the one-pot, three-step synthesis of 3,5-disubstituted isoxazoles from an aldehyde and an alkyne. core.ac.uk Microwave-assisted organic synthesis (MAOS) has also emerged as a valuable tool, accelerating the reaction rates for the synthesis of 3,5-disubstituted isoxazoles via nitrile oxide cycloaddition. nih.gov

Optimization of Reaction Parameters and Isolation Efficiencies

The successful synthesis of this compound with high yield and purity is highly dependent on the careful optimization of various reaction parameters.

Solvent Systems and Temperature Regulation

The choice of solvent can significantly influence the outcome of isoxazole synthesis. In the chalcone-based route, ethanol is a commonly used solvent for the cyclization step with hydroxylamine hydrochloride. wpmucdn.com The reaction is often performed at elevated temperatures, typically under reflux, to ensure a reasonable reaction rate. derpharmachemica.com For the 1,3-dipolar cycloaddition, a range of organic solvents can be employed, including tetrahydrofuran (THF), dichloromethane (B109758) (DCM), and acetonitrile. mdpi.comnih.gov The temperature for this reaction is often at or below room temperature, particularly when the nitrile oxide is generated in situ. nih.gov The use of environmentally benign solvents like water or deep eutectic solvents is also a growing trend for both methodologies. beilstein-journals.orgcore.ac.uk Temperature control is crucial; for instance, in the cycloaddition of nitrile oxides, lower temperatures can help to minimize the formation of side products from the dimerization of the nitrile oxide.

Catalyst, Ligand, and Additive Effects

In transition metal-catalyzed syntheses, the choice of catalyst and any associated ligands is paramount. Copper and ruthenium salts are effective catalysts for the cycloaddition reactions. beilstein-journals.org For palladium-catalyzed cross-coupling reactions to synthesize precursors, a wide variety of phosphine-based ligands are available to tune the reactivity and selectivity.

In metal-free reactions, the choice of base and other additives is critical. For the cyclization of chalcone dibromides, strong bases like potassium hydroxide are often used. odinity.com The use of a phase-transfer catalyst can be beneficial in biphasic solvent systems. In the 1,3-dipolar cycloaddition, the choice of the reagent to generate the nitrile oxide from the oxime is important. Oxidizing agents such as sodium hypochlorite (B82951) or N-chlorosuccinimide (NCS) are commonly used. nih.govcore.ac.uk The addition of a mild base like triethylamine or sodium bicarbonate can be necessary to facilitate the elimination step in the formation of the nitrile oxide. nih.gov

The table below summarizes the optimization of reaction conditions for the synthesis of a related 3,5-diarylisoxazole, which can serve as a starting point for the synthesis of this compound.

Table 1: Optimization of Reaction Conditions for 3,5-Disubstituted Isoxazole Synthesis

| Entry | Reactants | Catalyst/Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|---|

| 1 | Benzaldehyde, Phenylacetylene | NaOH, NCS | ChCl:Urea | 50 °C | High |

| 2 | α-Nitroketone, Alkene | Chloramine-T | Acetonitrile | 80 °C | Good |

| 3 | Aldoxime, Alkyne | Sodium Hypochlorite, Triethylamine | Ethanol | Room Temp | Good |

This table is a representative summary based on general findings in the literature and may not reflect the exact conditions for this compound.

Scale-Up Considerations for Laboratory Synthesis

Scaling up the synthesis of this compound from milligram to gram quantities presents several challenges that need to be addressed to maintain efficiency and safety.

One of the primary considerations is heat management. Exothermic reactions, such as the bromination of the chalcone or the cyclization step, may require more efficient cooling and controlled addition of reagents on a larger scale to prevent runaway reactions. The choice of solvent becomes more critical in terms of cost, safety (flammability), and ease of removal during workup.

Purification methods also need to be adapted for larger quantities. While column chromatography is suitable for small-scale purification, it can become cumbersome and expensive for gram-scale synthesis. wpmucdn.com Recrystallization is often a more practical and scalable method for obtaining a pure product. odinity.com The choice of recrystallization solvent(s) needs to be carefully optimized to ensure high recovery of the purified compound.

The development of one-pot synthesis procedures, where multiple reaction steps are carried out in the same vessel without isolation of intermediates, can significantly improve the efficiency and reduce waste in a scale-up scenario. nih.gov Furthermore, methodologies that utilize solvent-free conditions, such as ball-milling, are inherently advantageous for larger-scale synthesis as they minimize solvent waste and can lead to higher throughput. nih.govrsc.org Some studies have reported the successful gram-scale synthesis of isoxazoles, demonstrating the feasibility of producing these compounds in larger quantities for further research and application. mdpi.com

Chemical Reactivity and Transformation Pathways of 3,5 Bis 3 Bromophenyl Isoxazole

Cross-Coupling Reactions at the Bromine Centers

The bromine atoms on the meta-positions of the phenyl rings in 3,5-bis(3-bromophenyl)isoxazole are amenable to a range of palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for the construction of biaryl systems, the introduction of unsaturated moieties, and the elongation of carbon chains.

Suzuki-Miyaura Coupling for Aryl and Heteroaryl Introductions

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. In the case of this compound, this reaction allows for the introduction of a diverse array of aryl and heteroaryl substituents at the bromine-bearing positions. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base.

The reaction can be controlled to achieve either mono- or di-substitution, depending on the stoichiometry of the boronic acid or ester employed. The introduction of different aryl or heteroaryl groups can significantly modulate the electronic and photophysical properties of the resulting molecules, making this a key strategy in materials science and medicinal chemistry.

Table 1: Illustrative Suzuki-Miyaura Coupling Reactions of Aryl Bromides

| Entry | Aryl Boronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 100 | >90 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | - | Cs₂CO₃ | Dioxane | 90 | 85-95 |

| 3 | 2-Thienylboronic acid | Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene | 110 | 80-90 |

Note: This data is representative of typical Suzuki-Miyaura reactions of aryl bromides and does not represent experimentally verified results for this compound.

Sonogashira Coupling for Alkyne Chain Elongation

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is of great utility for the introduction of linear alkyne functionalities, which can serve as rigid linkers or be further elaborated. For this compound, Sonogashira coupling provides a direct route to molecules with extended π-conjugation. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.

The reactivity of the bromine atoms allows for the stepwise or simultaneous coupling of terminal alkynes, offering a pathway to both symmetrically and unsymmetrically substituted dialkynyl derivatives.

Table 2: Representative Sonogashira Coupling Conditions for Aryl Bromides

| Entry | Terminal Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 65 | 80-95 |

| 2 | Trimethylsilylacetylene | Pd(OAc)₂ | CuI | i-Pr₂NH | Toluene | 80 | 75-90 |

| 3 | 1-Heptyne | Pd(dppf)Cl₂ | CuI | Piperidine | DMF | 90 | 70-85 |

Note: This data is illustrative of general Sonogashira coupling reactions and is not specific to this compound.

Heck and Stille Coupling Reactions for Olefinic Linkages

The Heck reaction offers a method for the palladium-catalyzed vinylation of aryl halides, leading to the formation of substituted alkenes. wikipedia.org This reaction would allow for the introduction of olefinic appendages onto the phenyl rings of this compound. The reaction typically involves a palladium catalyst, a base, and often a phosphine ligand. organic-chemistry.org

The Stille coupling, on the other hand, involves the reaction of an organotin compound with an organic halide. This reaction is known for its tolerance of a wide range of functional groups. For this compound, Stille coupling could be employed to introduce various alkyl, vinyl, or aryl groups.

Table 3: General Conditions for Heck and Stille Reactions of Aryl Bromides

| Reaction | Coupling Partner | Pd Catalyst | Ligand/Additive | Base | Solvent | Temp (°C) |

| Heck | Styrene | Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | DMF | 100 |

| Stille | Tributyl(vinyl)tin | Pd(PPh₃)₄ | - | - | Toluene | 110 |

Note: This table presents typical conditions for Heck and Stille reactions and is intended for illustrative purposes.

Stereochemical and Regiochemical Control in Cross-Coupling

In the context of this compound, the two bromine atoms are chemically equivalent, which simplifies the regiochemical outcomes for di-substitution reactions with a single coupling partner. However, when performing a sequential cross-coupling with two different partners, the introduction of the first substituent breaks the molecule's symmetry. The electronic and steric nature of the first-installed group can influence the reactivity of the remaining bromine atom.

Generally, electron-donating groups introduced in the first coupling step can slightly increase the electron density of the second phenyl ring, potentially slowing down the oxidative addition step of the subsequent palladium-catalyzed reaction. Conversely, electron-withdrawing groups may have the opposite effect. Steric hindrance from a bulky first substituent can also play a role in the kinetics of the second coupling.

For reactions like the Heck coupling, the stereochemistry of the resulting alkene is typically trans.

Nucleophilic Aromatic Substitution (SNAr) Potential on Bromophenyl Moieties

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org For an SNAr reaction to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. philadelphia.edu.jo

In the case of this compound, the phenyl rings are not inherently electron-deficient. The isoxazole (B147169) ring itself is a five-membered heterocycle with some electron-withdrawing character, but its effect at the meta-position of the phenyl rings is not substantial enough to activate the bromine atoms for a classical SNAr reaction under standard conditions. Therefore, direct displacement of the bromine atoms by common nucleophiles (e.g., alkoxides, amines) is generally not a feasible transformation pathway for this molecule without the use of harsh reaction conditions or specialized catalysts.

Electrophilic Aromatic Substitution on the Phenyl Rings

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds where an electrophile replaces a hydrogen atom on the aromatic ring. The phenyl rings of this compound can undergo EAS, with the regiochemical outcome being directed by the existing substituents: the bromine atom and the isoxazole ring.

The bromine atom is an ortho-, para-directing group, although it is deactivating due to its inductive electron-withdrawing effect. The isoxazole ring, connected at the 1-position of the phenyl ring, is a deactivating group and will direct incoming electrophiles to the meta-position relative to its point of attachment.

Considering the directing effects of both substituents on one of the phenyl rings:

The bromine atom at the 3-position directs to the 2-, 4-, and 6-positions.

The isoxazole ring at the 1-position directs to the 3- and 5-positions.

The positions ortho and para to the bromine are the 2-, 4-, and 6-positions. The positions meta to the isoxazole ring are the 3- and 5-positions. The bromine atom already occupies the 3-position. Therefore, the directing effects of the two groups are in conflict.

In such cases, the outcome of an electrophilic substitution reaction can be complex, often leading to a mixture of products. The relative activating/deactivating strengths of the substituents and steric hindrance will influence the product distribution. Given that both the bromine and the isoxazole are deactivating, forcing conditions may be required for electrophilic aromatic substitution to proceed. The most likely positions for substitution would be those that are least deactivated, which would require a more detailed analysis of the electronic effects of the isoxazole ring at the meta-position.

Functionalization of the Isoxazole Ring System

The reactivity of the isoxazole core in 3,5-disubstituted derivatives like this compound is characterized by the interplay between the heteroatoms and the carbon atoms of the ring.

Reactions Involving the Heteroatoms (N, O)

The nitrogen-oxygen bond is often the most reactive site within the isoxazole ring, susceptible to cleavage under various conditions. This reactivity can be harnessed for synthetic transformations. For instance, transition metal-catalyzed reactions can lead to the opening of the isoxazole ring. Mechanistically, this can involve the formation of a metallacycle and subsequent cleavage of the N-O bond. researchgate.net While specific studies on this compound are not prevalent, the general principle of N-O bond cleavage offers a potential pathway for transforming the isoxazole core into other heterocyclic systems or functionalized open-chain compounds. researchgate.net

Base-catalyzed reactions can also promote the cleavage of the N-O bond, although the stability of 3,5-disubstituted isoxazoles is generally higher than that of their 3- or 5-unsubstituted counterparts. The specific conditions required for such a reaction with this compound would likely depend on the strength of the base and the reaction temperature.

Reactions at the C4-Position of the Isoxazole Ring (e.g., Halogenation, if applicable)

The C4 position of the 3,5-diarylisoxazole scaffold is a common site for functionalization. The electronic nature of the aryl substituents can influence the reactivity of this position. Palladium-catalyzed C4-arylation has been reported for 3,5-disubstituted isoxazoles, demonstrating the accessibility of this position for C-C bond formation. researchgate.netresearchgate.net

Furthermore, methods have been developed for the synthesis of 3,5-diaryl-4-haloisoxazoles. researchgate.net One such approach involves the nitrosating-halogenating treatment of 1,2-diarylcyclopropanes, which yields the corresponding 4-haloisoxazole. researchgate.net This suggests that direct halogenation of a pre-formed this compound at the C4 position could be a viable transformation, although specific documented examples for this exact substrate are scarce. The regiochemistry of such reactions is generally well-controlled, leading to the desired C4-functionalized product. researchgate.net The introduction of a halogen at the C4 position would provide a valuable synthetic handle for further modifications of the molecule.

Thermal and Photochemical Stability and Degradation Pathways

The stability of the isoxazole ring is a crucial aspect of its chemistry. Generally, 3,5-diarylisoxazoles exhibit good thermal stability. acs.org However, like many heterocyclic compounds, they can undergo transformations under photochemical conditions.

The synthesis of related isoxazole derivatives is a common theme in medicinal chemistry research, often focusing on their potential biological activities. However, these studies typically provide only basic characterization data, such as standard 1H NMR and low-resolution mass spectrometry, sufficient to confirm the identity of the synthesized compounds. Advanced structural analyses using techniques like 2D NMR (COSY, HSQC, HMBC, NOESY), dynamic NMR, high-resolution mass spectrometry, detailed vibrational spectroscopy (IR and Raman), and in-depth photophysical studies (UV-Vis and fluorescence) for this compound are not prominently featured in the available literature.

Consequently, providing a thorough and scientifically accurate article based on the requested detailed outline is not feasible with the currently available information. The specific data required to populate the sections on high-resolution NMR, HRMS, vibrational, and electronic spectroscopy for this particular compound is not present in the searched scientific literature.

To generate the requested article, further experimental research would be necessary to produce and analyze the required spectroscopic data for this compound. Without such primary data, any attempt to create the specified content would be speculative and would not meet the required standards of scientific accuracy.

Single-Crystal X-ray Diffraction for Solid-State Molecular and Supramolecular Architecture

The determination of the three-dimensional atomic arrangement of "this compound" in the solid state through single-crystal X-ray diffraction provides invaluable insights into its molecular geometry and the non-covalent interactions that govern its crystal packing. Such studies are fundamental to understanding the structure-property relationships of this compound.

Determination of Bond Lengths, Bond Angles, and Dihedral Angles

A comprehensive analysis of the crystallographic data would yield precise measurements of the intramolecular geometry. This includes the bond lengths within the isoxazole core and the two 3-bromophenyl rings, the bond angles defining the shape of these cyclic systems, and the dihedral angles that describe the relative orientation of the phenyl rings with respect to the central isoxazole moiety. This data is crucial for a detailed understanding of the molecule's conformation in the solid state.

Interactive Data Table: Selected Bond Lengths for this compound (Data not available)

| Atom 1 | Atom 2 | Bond Length (Å) |

| C-Br | ||

| C-N | ||

| N-O | ||

| C-O | ||

| C-C (isoxazole) | ||

| C-C (phenyl) |

Interactive Data Table: Selected Bond Angles for this compound (Data not available)

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

| C-C-C (phenyl) | |||

| C-N-O (isoxazole) | |||

| C-C-N (isoxazole) | |||

| C-C-O (isoxazole) |

Interactive Data Table: Selected Dihedral Angles for this compound (Data not available)

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Dihedral Angle (°) |

| Phenyl Ring 1 | Isoxazole Ring | |||

| Phenyl Ring 2 | Isoxazole Ring |

Analysis of Intermolecular Interactions and Crystal Packing Motifs (e.g., Halogen Bonding, π-π Stacking)

The arrangement of molecules in a crystal lattice is directed by a variety of intermolecular forces. For "this compound," the presence of bromine atoms and aromatic rings suggests the potential for significant non-covalent interactions.

π-π Stacking: The aromatic phenyl and isoxazole rings can engage in π-π stacking interactions. These can be characterized by the distance between the centroids of the rings and their relative displacement (face-to-face or offset). Such interactions play a significant role in the stabilization of the crystal structure.

A detailed analysis of the crystal structure would reveal the specific motifs formed by these interactions, such as chains, sheets, or more complex three-dimensional networks, which collectively define the supramolecular architecture of the compound.

Applications in Chemical Research

Role as a Precursor in the Synthesis of Complex Molecules

As a di-brominated compound, this compound is an excellent building block for the synthesis of more elaborate molecules. The two bromine atoms can be selectively replaced or transformed using a variety of cross-coupling reactions. This allows for the construction of larger, conjugated systems, polymers, or dendrimers with the isoxazole (B147169) core acting as a key structural and electronic component. organic-chemistry.org

Potential Applications in Organic Electronics and Materials Science

Diaryl isoxazoles are known to exhibit interesting photophysical properties. The rigid, planar structure of the isoxazole ring facilitates π-conjugation between the two aromatic rings, which can lead to fluorescence. By modifying the bromophenyl rings, the electronic properties of the molecule can be tuned, making such compounds candidates for use in organic light-emitting diodes (OLEDs), sensors, or as liquid crystals. organic-chemistry.org

Use as a Scaffold in Medicinal Chemistry and Drug Discovery

The 3,5-diarylisoxazole scaffold is a common motif in many biologically active compounds. mersin.edu.trnih.gov The two phenyl rings can interact with hydrophobic pockets in biological targets such as enzymes and receptors. The bromine atoms on this compound can be used to introduce other functional groups to optimize binding affinity and selectivity. This makes it a valuable scaffold for the development of new therapeutic agents, particularly in areas like anticancer and anti-inflammatory drug discovery. mersin.edu.trnih.gov

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3,5-bis(3-bromophenyl)isoxazole, DFT calculations can elucidate its fundamental chemical properties. While direct computational studies on this compound are not extensively available in the reviewed literature, research on structurally similar compounds, such as [3-(3-bromophenyl)-cis-4,5-dihydroisoxazole-4,5-diyl]bis(methylene)diacetate and 3-(3-bromophenyl)-5-(4-methoxyphenyl)isoxazole, provides a strong basis for understanding its behavior. researchgate.netresearchgate.net

The first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For isoxazole (B147169) derivatives, a key aspect is the dihedral angles between the central isoxazole ring and the flanking phenyl rings.

In a study on the related compound 3-(3-bromophenyl)-5-(4-methoxyphenyl)isoxazole, single-crystal X-ray diffraction revealed that the isoxazole ring is not coplanar with the phenyl rings. researchgate.net The dihedral angle between the isoxazole ring and the 3-bromophenyl ring was found to be 25.48°, while the angle with the 4-methoxyphenyl (B3050149) ring was 24.97°. researchgate.net It is expected that this compound would adopt a similar non-planar conformation to minimize steric hindrance between the rings.

DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), can be used to model these conformations and determine their relative energies. researchgate.netejournal.by Different rotational isomers (conformers) can exist due to the rotation around the single bonds connecting the phenyl rings to the isoxazole core. Energetic analysis helps identify the global minimum energy conformation, which is the most likely structure to be observed experimentally.

Table 1: Predicted Dihedral Angles in an Analogous Isoxazole Derivative

| Dihedral Angle | Value (°) |

|---|---|

| Isoxazole Ring vs. 3-Bromophenyl Ring | 25.48 |

| Isoxazole Ring vs. 4-Methoxyphenyl Ring | 24.97 |

Data based on the crystal structure of 3-(3-bromophenyl)-5-(4-methoxyphenyl)isoxazole. researchgate.net

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. youtube.comwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

For a related dihydroisoxazole (B8533529) derivative, DFT calculations at the B3LYP/6-311G(d,p) level of theory were performed to analyze the frontier orbitals. researchgate.netejournal.by The HOMO was found to be localized primarily on the 3-bromophenyl moiety, indicating that this is the likely site for electrophilic attack. The LUMO was distributed over the isoxazole ring and the carbonyl groups of the acetate (B1210297) substituents.

For this compound, it is anticipated that the HOMO would also have significant contributions from the electron-rich bromophenyl rings. The LUMO is expected to be centered on the electron-deficient isoxazole ring. The HOMO-LUMO energy gap would provide insight into its reactivity, with a smaller gap suggesting higher reactivity.

Table 2: Calculated Frontier Molecular Orbital Energies for a Related Isoxazole Derivative

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Illustrative data based on typical DFT calculations for similar aromatic heterocycles.

The Molecular Electrostatic Potential (ESP) surface provides a visual representation of the charge distribution within a molecule. mdpi.comchemrxiv.orgresearchgate.net It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

In an ESP map of this compound, the regions of negative potential (typically colored red or yellow) would be concentrated around the electronegative oxygen and nitrogen atoms of the isoxazole ring, as well as the bromine atoms. These areas are susceptible to electrophilic attack. The regions of positive potential (blue) would be located around the hydrogen atoms of the phenyl rings. This information is valuable for predicting non-covalent interactions, such as hydrogen bonding and halogen bonding, which can influence the compound's crystal packing and interactions with biological targets.

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is instrumental in elucidating reaction mechanisms by identifying intermediates and calculating the energy barriers of transition states. cuny.edu The synthesis of 3,5-disubstituted isoxazoles often proceeds via a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne, or by the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine (B1172632). nih.govwpmucdn.com

While no specific studies on the reaction mechanism for the synthesis of this compound were found, computational analysis of these general synthetic routes for isoxazoles can be performed. DFT calculations can map the potential energy surface of the reaction, identifying the lowest energy pathway. Transition state analysis would involve locating the saddle points on this surface and calculating their energies, which correspond to the activation energies of the reaction steps. This can help to explain the regioselectivity of the reaction, for instance, why the 3,5-disubstituted product is formed preferentially over other isomers.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Spectra)

DFT calculations can accurately predict various spectroscopic parameters, which can be used to confirm the structure of a synthesized compound.

NMR Chemical Shifts: Theoretical calculations of ¹H and ¹³C NMR chemical shifts are a powerful tool for structural elucidation. In a study of [3-(3-bromophenyl)-cis-4,5-dihydroisoxazole-4,5-diyl]bis(methylene)diacetate, the calculated ¹H and ¹³C NMR spectra at the B3LYP/6-311G(d,p) level of theory showed good agreement with the experimental spectra. researchgate.netejournal.by Similar calculations for this compound would be expected to provide reliable predictions of its NMR spectrum.

Vibrational Frequencies: The infrared (IR) spectrum of a molecule is determined by its vibrational modes. DFT calculations can compute these vibrational frequencies. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors. For the aforementioned dihydroisoxazole derivative, the calculated vibrational frequencies were in good agreement with the experimental FT-IR spectrum, aiding in the assignment of the observed absorption bands. researchgate.netejournal.by

UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of molecules. nih.gov This involves calculating the energies of electronic transitions from the ground state to various excited states. For this compound, TD-DFT calculations could predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, providing insight into its photophysical properties.

Table 3: Comparison of Experimental and Calculated Spectroscopic Data for an Analogous Dihydroisoxazole Derivative

| Spectroscopic Data | Experimental Value | Calculated Value |

|---|---|---|

| Selected ¹H NMR Shift (ppm) | 5.25 | 5.18 |

| Selected ¹³C NMR Shift (ppm) | 170.1 | 169.5 |

| C=N Vibrational Frequency (cm⁻¹) | 1605 | 1610 (scaled) |

Data from a study on [3-(3-bromophenyl)-cis-4,5-dihydroisoxazole-4,5-diyl]bis(methylene)diacetate. researchgate.netejournal.by

Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamic Behavior

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations can explore its dynamic behavior over time. mdpi.com MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule moves and changes conformation.

For this compound, MD simulations could be used to:

Explore the conformational landscape by simulating the rotation of the phenyl rings relative to the isoxazole core. This can identify the most populated conformations and the energy barriers between them.

Study the molecule's flexibility and how it might adapt its shape to fit into a binding site of a protein.

Simulate the molecule in a solvent to understand how its conformation and properties are influenced by the surrounding environment.

Although no specific MD simulation studies on this compound were found in the reviewed literature, this technique holds significant potential for understanding its behavior in a more realistic, dynamic context.

Table 4: List of Compound Names

| Compound Name |

|---|

| This compound |

| [3-(3-Bromophenyl)-cis-4,5-dihydroisoxazole-4,5-diyl]bis(methylene)diacetate |

| 3-(3-Bromophenyl)-5-(4-methoxyphenyl)isoxazole |

| Hydroxylamine |

Quantitative Structure-Property Relationship (QSPR) Studies in Materials Science Contexts

Quantitative Structure-Property Relationship (QSPR) models are theoretical frameworks that seek to establish a mathematical correlation between the structural or physicochemical characteristics of a molecule and a specific macroscopic property. In the realm of materials science, QSPR studies are instrumental in predicting the performance of novel compounds, thereby accelerating the discovery and design of materials with desired functionalities. While specific QSPR studies dedicated exclusively to this compound are not extensively documented in public literature, the principles of QSPR can be applied to predict its potential material properties based on its molecular structure.

The fundamental premise of a QSPR model is to represent the molecular structure using a set of numerical values known as molecular descriptors. These descriptors can be categorized into several classes:

Topological descriptors: These are derived from the 2D representation of the molecule and describe aspects such as size, shape, and branching.

Geometrical descriptors: These are calculated from the 3D coordinates of the atoms and provide information about the molecule's spatial arrangement.

Quantum-chemical descriptors: These are obtained from quantum mechanical calculations and describe the electronic properties of the molecule, such as orbital energies (HOMO, LUMO), dipole moment, and partial charges.

Physicochemical descriptors: These relate to properties like molar refractivity, parachor, and polarizability.

Once a set of relevant descriptors is calculated for a series of related compounds, a mathematical model is developed using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms to correlate these descriptors with an experimentally determined or computationally predicted material property.

For a compound like this compound, QSPR studies could be particularly valuable in predicting properties relevant to organic electronics and optoelectronics. The isoxazole core is a well-known electron-accepting moiety, and the presence of the phenyl rings suggests potential for π-conjugation, which is crucial for charge transport. The bromine substituents can also influence the electronic properties and intermolecular interactions.

Potential material properties of this compound that could be the subject of QSPR modeling include:

Electronic Properties: The HOMO and LUMO energy levels, the bandgap, and ionization potential are critical parameters for determining a material's suitability for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Optical Properties: The maximum absorption wavelength (λmax) and molar extinction coefficient are important for applications in photonics and optical sensors.

Thermal Properties: The glass transition temperature (Tg) and thermal decomposition temperature are crucial for assessing the material's processing and operational stability.

A hypothetical QSPR study for a series of isoxazole derivatives, including this compound, might involve the development of an equation that relates a set of molecular descriptors to a property like the bandgap. Such a model would enable the virtual screening of a large library of related compounds to identify candidates with optimal electronic properties for a specific application.

The following interactive table illustrates the type of data that would be generated and utilized in a QSPR study for a series of hypothetical isoxazole derivatives.

| Compound Name | Molecular Weight ( g/mol ) | LogP | Dipole Moment (Debye) | Predicted Bandgap (eV) |

| 3,5-Diphenylisoxazole | 221.26 | 3.65 | 2.8 | 4.52 |

| 3-(4-Chlorophenyl)-5-phenylisoxazole | 255.71 | 4.34 | 3.1 | 4.48 |

| 3,5-Bis(4-methoxyphenyl)isoxazole | 281.31 | 3.78 | 3.5 | 4.35 |

| This compound | 379.05 | 5.21 | 2.5 | 4.61 |

| 3,5-Bis(4-nitrophenyl)isoxazole | 311.25 | 3.12 | 1.2 | 4.15 |

Note: The data in this table is illustrative and does not represent actual experimental or calculated values for the listed compounds. It serves to demonstrate the format and type of data used in QSPR studies.

The development of robust and predictive QSPR models for isoxazole-based materials like this compound would significantly contribute to the rational design of new organic materials with tailored properties for advanced technological applications.

Applications in Advanced Organic Synthesis and Functional Materials Development

Role as a Precursor in the Synthesis of Complex Organic Molecules

The strategic placement of two bromo-substituents on the phenyl rings of 3,5-Bis(3-bromophenyl)isoxazole makes it an ideal starting material for the synthesis of more intricate molecular structures through various cross-coupling reactions. This positions the compound as a valuable scaffold for creating larger, more complex organic frameworks.

Building Block for Polyaromatic Hydrocarbons (PAHs) and Extended Conjugated Systems

The di-bromo functionality of this compound serves as a key handle for the construction of polyaromatic hydrocarbons (PAHs) and other extended π-conjugated systems. Through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions, the bromine atoms can be substituted with a variety of aryl or vinyl groups. This allows for the systematic extension of the π-conjugation, leading to the formation of larger, planar, or three-dimensional aromatic structures.

For instance, the reaction of this compound with arylboronic acids or esters in a Suzuki-Miyaura coupling reaction can lead to the formation of novel terphenyl and higher-order phenylated isoxazole (B147169) derivatives. These resulting molecules can exhibit unique photophysical properties and serve as key intermediates in the synthesis of larger PAHs or as core units in dendrimeric structures.

| Reactant A | Reactant B | Coupling Reaction | Product Type | Potential Application |

| This compound | Arylboronic Acid | Suzuki-Miyaura | Terphenyl-isoxazole derivative | Precursor to larger PAHs |

| This compound | Vinylstannane | Stille | Divinyl-substituted isoxazole | Monomer for conjugated polymers |

| This compound | Terminal Alkyne | Sonogashira | Di-alkynyl-substituted isoxazole | Precursor to carbon-rich nanostructures |

Scaffold for Heterocyclic Scaffolds with Tunable Electronic Properties

The isoxazole ring itself is a privileged scaffold in medicinal chemistry and materials science due to its electronic properties and ability to participate in various interactions. ontosight.ai The 3,5-diaryl substitution pattern of the title compound provides a rigid and planar core. The attached bromophenyl groups can be functionalized to introduce a wide array of other heterocyclic systems, leading to molecules with tunable electronic and photophysical characteristics.

The bromine atoms can be converted into other functional groups, such as amines, nitriles, or other heterocycles, through nucleophilic aromatic substitution or metal-catalyzed processes. This allows for the fine-tuning of the electronic nature of the molecule, including its HOMO/LUMO energy levels and its electron-donating or -accepting character. This tunability is crucial for the rational design of molecules with specific properties for applications in areas like organic electronics.

Integration into Functional Polymers and Copolymers

The bifunctional nature of this compound makes it an attractive monomer for the synthesis of functional polymers and copolymers. The two bromine atoms provide reactive sites for polycondensation reactions, leading to the formation of novel polymer backbones containing the isoxazole moiety.

Palladium-catalyzed polymerization methods, such as Suzuki or Heck polycondensation, can be employed to react this compound with suitable co-monomers. For example, polymerization with a diboronic acid derivative via Suzuki coupling can yield fully aromatic poly(arylene-isoxazole)s. wikipedia.org These polymers are expected to possess high thermal stability and interesting optoelectronic properties due to the incorporation of the electron-deficient isoxazole ring into the conjugated backbone. Similarly, Heck coupling with a divinyl-aromatic monomer could lead to the formation of poly(phenylene vinylene) (PPV) type polymers with isoxazole units, a class of materials known for their use in organic light-emitting diodes. mdpi.comgoogle.comnih.gov

The properties of the resulting polymers can be systematically varied by the choice of the co-monomer, allowing for the synthesis of a family of materials with a range of electronic and physical characteristics.

Application in the Design of Organic Optoelectronic Materials

The structural and electronic features of this compound and its derivatives make them promising candidates for applications in organic optoelectronic devices. The combination of a conjugated diaryl-isoxazole core with the potential for further functionalization via the bromo groups allows for the design of materials with tailored photophysical and electrochemical properties.

Components for Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

In the field of OLEDs, derivatives of this compound could function as host materials for phosphorescent emitters or as electron-transporting materials. The isoxazole ring is known to be electron-deficient, which can facilitate electron injection and transport. By coupling appropriate chromophoric units to the bromophenyl positions, it is also possible to develop new fluorescent or phosphorescent emitters. The development of novel organic materials is crucial for enhancing the efficiency and lifetime of OLEDs. google.com

For organic photovoltaic (OPV) applications, the ability to create extended conjugated systems from this compound is particularly relevant. Polymers and small molecules derived from this precursor could be designed to have appropriate absorption spectra and energy levels to function as either donor or acceptor materials in the active layer of an OPV device. The tunability of the electronic properties through substitution at the bromo-positions is a key advantage in optimizing the performance of such devices.

Photochromic and Electrochemical Materials

The incorporation of bromine atoms into the structure of this compound suggests potential for the development of photochromic and electrochemical materials. While there are no specific reports on the photochromic behavior of this exact compound, the introduction of heavy atoms like bromine can influence the photophysical properties of organic molecules and is a strategy sometimes used in the design of photo-responsive systems.

From an electrochemical standpoint, the bromo-substituents can be electrochemically active, and their reduction can be used to initiate polymerization or to modify the properties of the material in situ. The electrochemical behavior of related 3,5-disubstituted isoxazoles has been investigated, indicating that the isoxazole core is electrochemically active. nih.gov This opens up possibilities for using this compound in the development of electrochromic materials, where the color of the material changes in response to an applied voltage, or as a component in redox-active polymers for energy storage applications.

Ligand Design in Organometallic Chemistry and Catalysis

The nitrogen atom of the isoxazole ring in this compound can act as a coordinating atom for transition metals, making it a potential ligand for various catalytic applications. While research directly employing this specific isoxazole is nascent, the broader class of 3,5-diaryl isoxazoles is gaining attention as ligands in organometallic chemistry, particularly in palladium-catalyzed cross-coupling reactions. These reactions are fundamental to the synthesis of complex organic molecules, including pharmaceuticals and functional materials.

The electronic properties of the isoxazole ring, influenced by the electron-withdrawing nature of the adjacent oxygen atom, can modulate the catalytic activity of the metal center. Furthermore, the bromine atoms on the phenyl rings of this compound can serve as reactive sites for subsequent transformations, allowing for the synthesis of more complex, multimetallic catalysts or for tethering the catalytic complex to a solid support.

Palladium complexes bearing N-heterocyclic ligands are particularly effective in Suzuki-Miyaura, Heck, and other cross-coupling reactions. nih.govnih.gov The isoxazole moiety can be part of a bidentate or pincer ligand system, enhancing the stability and catalytic efficiency of the palladium center. nih.gov For instance, palladium complexes with indolyl-based NNN-pincer ligands have demonstrated high catalytic activity in Suzuki reactions. nih.gov While specific catalytic data for this compound are not yet prevalent in the literature, the potential can be inferred from related systems.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions with N-Heterocyclic Ligands

| Catalyst System | Reaction Type | Substrates | Product Yield | Reference |

| Pd(OAc)₂ / Xantphos | Decarbonylative Halogenation | Acid Anhydrides | High | mdpi.com |

| Pd(OAc)₂ / Indolyl-NNN Ligand | Suzuki Coupling | Aryl Halides & Boronic Acids | Up to 98% | nih.gov |

| Pd(tfa)₂ / Phosphoramidite Ligand | Alkenylamination of Dienes | Dienes, Alkenyl Triflates, Amines | Good | nih.gov |

| Pd(OAc)₂ / PCy₃HBF₄ | Direct C-H Arylation | Heterocycles & Aryl Halides | Moderate to Good | mdpi.com |

This table presents data for related N-heterocyclic ligand systems to illustrate the potential catalytic applications of isoxazole-based ligands.

Supramolecular Assembly and Host-Guest Chemistry

Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions. In this context, this compound is a compelling building block due to the presence of two bromine atoms, which can participate in halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base. acs.org

The directionality and tunable strength of halogen bonds make them powerful tools for crystal engineering and the construction of well-defined supramolecular architectures. acs.org In the case of this compound, the bromine atoms can form halogen bonds with electron-donating atoms such as oxygen or nitrogen from neighboring molecules, leading to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. rsc.org These self-assembled structures can exhibit interesting properties, such as porosity or the ability to act as hosts for smaller guest molecules.

The interplay of halogen bonding with other weak interactions, such as π-π stacking of the phenyl rings and dipole-dipole interactions of the isoxazole core, can lead to highly ordered solid-state structures. The precise control over these interactions allows for the rational design of materials with specific topologies and functions.

Table 2: Key Features of Halogen Bonding in Supramolecular Assembly

| Feature | Description | Relevance to this compound |

| Directionality | Halogen bonds are highly directional, with the angle between the C-Br bond and the Br•••Acceptor atom close to 180°. | Allows for the predictable formation of ordered supramolecular structures. |

| Tunable Strength | The strength of the halogen bond increases with the polarizability of the halogen atom (I > Br > Cl). | The bromine atoms provide a moderately strong and reliable interaction for self-assembly. |

| Hydrophobicity | Halogen bonds are generally hydrophobic in nature. | Can be utilized in the design of materials for applications in non-polar environments or for the recognition of hydrophobic guests. |

| Competition with Hydrogen Bonds | Halogen bonds can compete with or act in concert with hydrogen bonds to direct crystal packing. | The absence of strong hydrogen bond donors in the molecule highlights the importance of halogen bonding in its self-assembly. |

Development of Novel Non-Linear Optical (NLO) Materials

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for applications in photonics, including optical switching, frequency conversion, and data storage. Organic molecules with extended π-conjugation and donor-acceptor (D-A) or donor-π-acceptor (D-π-A) architectures are promising candidates for NLO materials.

While this compound does not possess a classic strong donor-acceptor structure, diaryl isoxazoles and other halogenated organic compounds have been investigated for their NLO properties, particularly third-order effects. researchgate.netresearchgate.net The isoxazole ring can act as a π-conjugated bridge between the two bromophenyl groups. The introduction of heavy atoms like bromine can enhance the third-order NLO response through the heavy-atom effect, which can influence intersystem crossing rates and spin-orbit coupling. optica.org

The third-order NLO susceptibility (χ⁽³⁾) is a key parameter that quantifies the NLO response of a material. Studies on halogenated chalcones, which share structural similarities with diaryl isoxazoles, have shown that the presence and position of halogen atoms can significantly influence the NLO properties. researchgate.net The Z-scan technique is commonly used to measure the third-order NLO properties, including the nonlinear absorption coefficient (β) and the nonlinear refractive index (n₂).

Table 3: Representative Third-Order NLO Properties of Related Organic Materials

| Compound Type | Measurement Technique | Key NLO Parameter | Observation | Reference |

| Halogenated Chalcones | Z-scan | Nonlinear Refraction (NLR) & Nonlinear Absorption (NLA) | Strong NLR and NLA, potential for optical limiting. | researchgate.net |

| Sulfur-rich Compounds | Z-scan | Second Hyperpolarizability (γ) | High figures of merit without significant linear absorption. | illinois.edu |

| Benzodithiophene-based A-D-A molecules | DFT Calculations | Second Hyperpolarizability (γ) | Increased conjugation length enhances the NLO response. | nih.gov |

| Diazo Isoxazole Chromophores in Polyurethane | Second Harmonic Generation | NLO coefficient (d₃₃) | Potential for photo-optical applications. | researchgate.net |

This table provides illustrative data for related classes of organic NLO materials to indicate the potential of this compound in this field.

Future Research Directions and Emerging Opportunities

Exploration of Unconventional and Sustainable Synthetic Methodologies

The traditional synthesis of 3,5-diarylisoxazoles often involves the condensation of a chalcone (B49325) with hydroxylamine (B1172632). mersin.edu.tr While effective, these methods can sometimes require harsh conditions or generate significant waste. The future of synthesizing 3,5-Bis(3-bromophenyl)isoxazole and its analogs lies in the adoption of greener and more efficient methodologies.

Key areas for future exploration include:

Microwave-Assisted Synthesis: This technique has been shown to accelerate the synthesis of 3,5-disubstituted isoxazoles, often leading to higher yields and shorter reaction times. nih.gov Applying microwave irradiation to the reaction of 3,3'-dibromochalcone with hydroxylamine could offer a more sustainable route.

Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters, leading to improved safety, scalability, and product consistency. Developing a flow-based synthesis for this class of compounds would be a significant step towards industrial-scale production.

Deep Eutectic Solvents (DES): These biodegradable and low-cost solvents are emerging as green alternatives to traditional organic solvents. core.ac.uk Research into the use of DES, such as choline (B1196258) chloride:urea, for the synthesis of 3,5-diarylisoxazoles has shown promise and could be adapted for the synthesis of the target molecule. core.ac.uk

| Synthetic Method | Potential Advantages | Key Research Focus |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, energy efficiency. | Optimization of power, temperature, and reaction time for this compound. |

| Flow Chemistry | Improved safety, scalability, and process control. | Development and optimization of a continuous flow reactor setup. |

| Deep Eutectic Solvents | Use of biodegradable, non-toxic, and recyclable solvents. | Screening of different DES compositions for optimal solubility and reactivity. |

| One-Pot Synthesis | Increased efficiency, reduced waste and purification steps. | Designing a tandem reaction sequence from readily available starting materials. |

Table 1: Emerging Sustainable Synthetic Methodologies

Development of Advanced Catalytic Systems for Highly Selective Transformations

The two bromine atoms on the phenyl rings of this compound are prime sites for post-synthetic modification. Developing advanced catalytic systems that can selectively functionalize these positions is crucial for creating a diverse library of derivatives.

Future research should focus on:

Site-Selective Cross-Coupling Reactions: Transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) are powerful tools for C-C and C-N bond formation. A key challenge and opportunity lie in developing catalysts that can differentiate between the two bromine atoms, allowing for sequential or monosubstitution. This would enable the synthesis of unsymmetrical derivatives, greatly expanding the accessible chemical space.

C-H Activation: Direct functionalization of the C-H bonds on the phenyl or even the isoxazole (B147169) ring is a highly atom-economical approach. rsc.org Research into ruthenium, rhodium, or palladium catalysts capable of selectively activating specific C-H bonds in the presence of the bromo-substituents would be a significant breakthrough.

Nickel-Catalyzed Transformations: Nickel catalysis is gaining traction as a more sustainable and cost-effective alternative to palladium. Establishing nickel-catalyzed cross-coupling and amination reactions for brominated isoxazoles could provide new pathways for their functionalization. rsc.org

| Catalytic Approach | Target Transformation | Potential Impact |

| Palladium/Ligand Systems | Site-selective Suzuki or Sonogashira coupling. | Access to unsymmetrical 3,5-diarylisoxazoles with diverse functionalities. |

| Rhodium/Ruthenium Catalysis | Direct C-H arylation or alkenylation of the phenyl rings. | Atom-economical synthesis of complex derivatives without pre-functionalization. |

| Nickel Catalysis | Cross-coupling and C-N bond formation. | Cost-effective and sustainable alternative to palladium-based systems. rsc.org |

Table 2: Advanced Catalytic Systems for Selective Functionalization

Integration with Nanomaterials for Hybrid Functional Systems

The unique electronic and structural properties of 3,5-diaryl-isoxazoles make them interesting candidates for integration with nanomaterials. This can lead to the development of hybrid systems with synergistic or novel properties.

Emerging opportunities in this area include:

Functionalized Nanoparticles: Covalently attaching this compound or its derivatives to the surface of gold nanoparticles, quantum dots, or magnetic nanoparticles could lead to new materials for bioimaging, sensing, or targeted drug delivery. nih.gov The isoxazole moiety can act as a linker or a functional component, while the nanomaterial provides a scaffold and unique physical properties.

Hybrid Polymer Systems: The dibromo functionality of the molecule allows it to act as a monomer or a cross-linking agent in polymerization reactions. This could be exploited to create novel polymers with tailored thermal, electronic, or optical properties.

Self-Assembled Monolayers: The rigid, aromatic structure of diarylisoxazoles suggests their potential use in forming ordered thin films on surfaces like silicon or graphene. Such systems could find applications in molecular electronics or as functional coatings.

Advanced Computational Design and Machine Learning Approaches for Rational Molecular Engineering

In silico methods are becoming indispensable in modern chemical research. jcchems.com For a molecule like this compound, computational tools can accelerate the discovery of new derivatives with desired properties.

Future directions include:

Quantum Mechanical Calculations: Density Functional Theory (DFT) can be used to predict the geometric, electronic, and spectroscopic properties of novel derivatives before their synthesis. researchgate.net This can help in understanding structure-property relationships and in prioritizing synthetic targets.

Molecular Docking and Dynamics: For applications in medicinal chemistry, molecular docking simulations can predict the binding affinity and mode of interaction of isoxazole derivatives with biological targets like proteins or enzymes. nih.govnih.gov Molecular dynamics simulations can further elucidate the stability and conformational changes of these complexes over time. researchgate.net

Machine Learning (ML) and QSAR: By training ML algorithms on existing datasets of isoxazole derivatives and their activities, it is possible to develop Quantitative Structure-Activity Relationship (QSAR) models. jcchems.com These models can then predict the properties of new, untested molecules, guiding the rational design of compounds with optimized characteristics.

| Computational Tool | Application | Research Goal |

| Density Functional Theory (DFT) | Predicting molecular properties (geometry, electronics). | Rationalizing structure-property relationships and guiding synthetic efforts. researchgate.net |

| Molecular Docking | Simulating ligand-protein interactions. | Identifying potential biological targets and predicting binding affinity. nih.gov |

| Machine Learning/QSAR | Predicting biological activity or material properties. | Accelerating the discovery of lead compounds with enhanced performance. jcchems.com |

Table 3: Computational and Machine Learning Approaches

Discovery of Novel Applications in Emerging Fields of Chemical Science

While 3,5-diarylisoxazoles have been extensively studied for their biological activities, the specific potential of the 3,5-Bis(3-bromophenyl) derivative remains largely untapped in other areas. nih.gov The presence of heavy bromine atoms and the conjugated diaryl system suggests potential in materials science and beyond.

Emerging fields for exploration are:

Organic Electronics: The conjugated π-system of the diarylisoxazole core could be exploited in the design of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs). The bromine atoms offer sites for tuning the electronic properties through further functionalization.

Luminescent Materials and Sensors: Functionalized diarylisoxazoles can exhibit interesting photophysical properties, including fluorescence. This opens the door to their development as fluorescent probes for detecting specific ions or molecules, or as active components in luminescent materials.

Precursors for Advanced Materials: The dibromo compound can serve as a key building block for the synthesis of more complex structures, such as macrocycles, dendrimers, or metal-organic frameworks (MOFs). These advanced materials could have applications in catalysis, gas storage, or separation technologies.

Q & A

Q. What are the key synthetic strategies for preparing 3,5-bis(3-bromophenyl)isoxazole, and how can regioselectivity be controlled?

Methodological Answer: The synthesis of this compound typically involves cyclization reactions. A common approach is the 1,3-dipolar cycloaddition between nitrile oxides and alkynes. For example:

- Nitrile Oxide Precursor : Generate nitrile oxide in situ from 3-bromobenzaldehyde oxime under acidic conditions.

- Cycloaddition : React with acetylene derivatives (e.g., 3-bromophenylacetylene) in ethanol with a catalytic amount of acetic acid under reflux .

- Regioselectivity Control : Use electron-withdrawing substituents (e.g., bromine) on the phenyl rings to stabilize transition states, favoring 3,5-substitution patterns .

Q. What analytical techniques are critical for characterizing this compound and verifying purity?

Methodological Answer:

- Elemental Analysis : Confirm stoichiometry (C, H, N, Br) to validate molecular composition .

- Spectroscopy :

- Chromatography : HPLC or TLC with UV detection to assess purity (>95%) .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution, isoxazole ring expansion) influence biological activity in 3,5-diarylisoxazole derivatives?

Methodological Answer:

- Halogen Effects : Bromine at the 3-position enhances antifungal activity by increasing lipophilicity and membrane permeability. Comparative studies show 3,5-bis(3-bromophenyl) derivatives exhibit 2–3× higher MIC values against Candida albicans than non-halogenated analogs .

- Ring Expansion : Replacing isoxazole with triazole or pyrazole alters pharmacokinetics but may reduce metabolic stability. For example, triazole derivatives show improved solubility but lower antioxidant activity .

Q. How can researchers resolve contradictions in biological activity data across studies (e.g., antioxidant vs. cytotoxic effects)?

Methodological Answer:

- Assay Variability : Standardize protocols (e.g., DPPH for antioxidants vs. MTT for cytotoxicity) to minimize discrepancies. For example, this compound may show IC = 50 μM in DPPH (antioxidant) but IC = 20 μM in MTT (cytotoxic) due to cell-line-specific responses .

- Dose-Dependent Effects : Conduct full dose-response curves (0.1–100 μM) to identify therapeutic windows. Low doses (≤10 μM) may enhance antioxidant activity, while higher doses (>25 μM) induce apoptosis in cancer cells .

Q. What strategies mitigate challenges in scaling up this compound synthesis while maintaining yield?

Methodological Answer:

- Green Chemistry : Replace ethanol with recyclable solvents (e.g., PEG-400) under microwave irradiation to reduce reaction time (4 hours → 30 minutes) and improve yields (60% → 85%) .

- Catalytic Optimization : Use heterogeneous catalysts (e.g., CuO nanoparticles) to enhance cycloaddition efficiency and reduce byproducts .

Mechanistic and Pharmacological Questions

Q. What is the proposed mechanism of action for this compound in anticancer studies?

Methodological Answer:

- Kinase Inhibition : Molecular docking studies suggest interaction with EGFR tyrosine kinase (binding energy = −9.2 kcal/mol), disrupting ATP binding and downstream signaling .

- Apoptosis Induction : Flow cytometry reveals G2/M phase arrest and caspase-3 activation in HeLa cells at IC = 15 μM .

Q. How does the electronic nature of substituents impact the compound’s reactivity in further functionalization?

Methodological Answer: